Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate
Description
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)15-22(20)14-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
InChI Key |
LCNNXSOPBFJEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Stepwise Methodologies
Seven-Step Industrial Synthesis (Patent CN111620869A)
This method, documented in a 2020 Chinese patent, employs ethyl malonate as the starting material and proceeds through sequential reductions, protections, and cyclizations. Key steps include:
Reaction Sequence and Conditions
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Ethanol, ethyl malonate, 25–80°C, 5 h | Compound 2 | 78% |
| 2 | LiBH₄, THF, 0–70°C, 2.5 h | Compound 3 | 85% |
| 3 | p-TsCl, CH₂Cl₂, 25°C, 12 h | Compound 4 | 91% |
| 4 | Cs₂CO₃, MeCN, 25–90°C, 3 h | Compound 5 | 82% |
| 5 | Mg chips, MeOH, 25–80°C, 1 h | Compound 6 | 88% |
| 6 | Boc₂O, CH₂Cl₂, 25°C, 12 h | Compound 7 | 95% |
| 7 | Pd/C, MeOH, 25°C, 3 h | Final product | 90% |
Critical Analysis :
- Step 4 (Cyclization) : Cs₂CO₃ in acetonitrile facilitates intramolecular nucleophilic substitution, forming the spirocyclic core with minimal epimerization.
- Step 7 (Deprotection) : Palladium-catalyzed hydrogenolysis selectively removes the benzyl group while preserving the tert-butyl carbamate (Boc) moiety.
Alternative Four-Step Protocol (Patent CN109651368A)
A 2019 patent outlines a condensed route using dimethyl sulfoxide (DMSO) as a polar aprotic solvent to accelerate Michael additions and cyclizations:
Optimized Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 40°C | Maximizes reaction rate without side-product formation |
| Solvent | DMSO | Enhances nucleophilicity of enolate intermediates |
| Catalyst | TBAI (tetrabutylammonium iodide) | Stabilizes transition states via phase-transfer effects |
Representative Data :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Comparative studies highlight solvent polarity’s role in spirocycle formation:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.5 | 72 |
| MeCN | 37.5 | 82 |
| DMSO | 46.7 | 91 |
Higher polarity solvents (e.g., DMSO) improve yields by stabilizing charged intermediates during cyclization.
Catalytic Systems for Deprotection
Hydrogenolysis with Pd/C remains the gold standard for benzyl group removal, but alternative catalysts show promise:
| Catalyst | Substrate | Yield (%) | Selectivity |
|---|---|---|---|
| Pd/C | Benzyl | 90 | High |
| PtO₂ | Benzyl | 85 | Moderate |
| Ra-Ni | Benzyl | 78 | Low |
Pd/C’s superior performance is attributed to its high surface area and resistance to poisoning by sulfur-containing byproducts.
Industrial Scalability and Cost Considerations
Raw Material Accessibility
Analytical and Characterization Data
Spectroscopic Confirmation
Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, 70:30 MeOH/H₂O) confirm ≥99% purity for pharmaceutical-grade batches.
Chemical Reactions Analysis
Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in organic synthesis and analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development and testing of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared below with analogs differing in substituents, functional groups, or ring systems. These variations influence physicochemical properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Hydroxy vs. Oxo (C₃): The hydroxyl analog (Table 1, row 2) may exhibit higher polarity and hydrogen-bonding capacity compared to the oxo-containing target compound, affecting solubility and metabolic stability .
- Oxa vs. Aza Rings: The 1-oxa-3,8-diazaspiro compound (Table 1, row 3) replaces a nitrogen with oxygen, reducing basicity and altering ring strain, which could influence binding affinity in drug-receptor interactions .
- Dual Oxo Groups: The 2,4-dioxo derivative (Table 1, row 5) shows increased electrophilicity, making it prone to nucleophilic attack but less stable under basic conditions .
Biological Activity
Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate is an organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a diazaspiro structure, characterized by the presence of tert-butyl and benzyl groups. Its chemical formula contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's spirocyclic structure enhances its interaction with protein binding sites, leading to improved cytotoxicity compared to traditional chemotherapeutics like bleomycin .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition may contribute to cognitive enhancement effects, which are critical in the development of Alzheimer's therapies .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various fungal strains by inhibiting chitin synthase, thus impeding fungal growth. This suggests potential applications as biocides in agricultural settings .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : Initial reactions focus on creating the diazaspiro framework through cyclization reactions.
- Functional Group Introduction : Subsequent steps involve the introduction of the tert-butyl and benzyl groups via alkylation reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate | C15H20N2O3 | Contains an oxo group; different reactivity profile |
| Tert-butyl 1-Benzyl-1,8-Diazaspiro[4.5]Decane-8-Carboxylate | C16H22N2O2 | Similar benzyl substitution; variations in biological activity |
| Tert-butyl 2-Benzyl-1-Oxo-2,8-Diazaspiro[4.5]Decane-8-Carboxylate | C16H22N2O3 | Different positioning of functional groups; unique properties |
The structural variations among these compounds influence their reactivity and interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research indicated that the compound could enhance cognitive function in animal models by inhibiting cholinesterase enzymes, thus increasing acetylcholine levels in synaptic clefts.
- Antifungal Efficacy : Laboratory tests revealed that derivatives effectively inhibited the growth of pathogenic fungi, showcasing their potential as antifungal agents.
Q & A
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety in laboratory settings?
Answer: The compound should be stored in tightly sealed containers under inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation . Containers must be kept upright to avoid leakage and stored in dry, well-ventilated areas. Handling requires full personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles to minimize skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated during weighing or transfer . Work should be conducted in fume hoods to limit inhalation exposure.
Q. What synthetic methodologies are commonly employed for the preparation of this spirocyclic compound, and what are the critical reaction parameters?
Answer: A typical synthesis involves coupling 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate in the presence of tert-butyl chloroformate under reflux in polar aprotic solvents (e.g., ethanol or methanol) . Key parameters include:
- Reaction Temperature: Maintain reflux (~78°C for ethanol) to ensure complete conversion.
- Catalyst Optimization: Use stoichiometric tert-butyl chloroformate to drive the reaction.
- Purification: Post-reaction, isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures .
Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms spirocyclic structure and substituent positions (e.g., benzyl group integration).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₈H₂₈N₂O₃: expected [M+H]⁺ 321.2178) .
- HPLC-PDA: Assesses purity (>98% by area normalization) using a C18 column (acetonitrile/water mobile phase).
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and tertiary amine (N–C, ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproduct formation under varying catalytic conditions?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics. Evidence suggests ethanol achieves ~75% yield, but DMF may reduce reaction time .
- Catalyst Tuning: Explore alternatives to tert-butyl chloroformate, such as Boc anhydride, to reduce carbamate byproducts.
- Temperature Gradients: Perform controlled heating (60–100°C) to identify optimal exothermic phases and minimize thermal decomposition.
- In Situ Monitoring: Use TLC or inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies should be employed to resolve contradictions between theoretical and experimental spectral data (e.g., NMR, IR) during structural confirmation?
Answer:
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software) to validate spirocyclic conformation .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange) to distinguish exchangeable protons (e.g., NH) in complex NMR spectra.
- 2D NMR Techniques: Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
- X-ray Crystallography: If crystalline, determine absolute configuration to confirm stereochemical assignments (e.g., spiro junction geometry) .
Q. How does the compound's stability profile change under different pH conditions or solvent systems, and what mitigation approaches are effective?
Answer:
- pH Sensitivity: Hydrolysis of the tert-butyl carbamate group occurs in acidic (pH <3) or basic (pH >10) conditions, generating free amines. Stabilize by buffering reactions near neutral pH (6–8) .
- Solvent Compatibility: Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DCM or acetonitrile.
- Thermal Stability: DSC analysis shows decomposition onset at ~150°C. Store at 2–8°C to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
